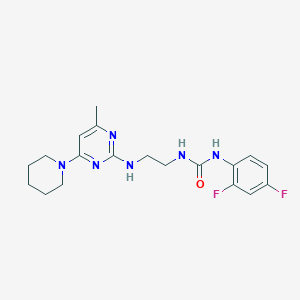![molecular formula C25H30N6O2 B2787111 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide CAS No. 1251635-04-7](/img/structure/B2787111.png)
3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an imidazole ring, and a pyridine ring, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the imidazole and pyridine rings. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Indazole derivatives
- Imidazole-containing compounds
Uniqueness
What sets 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
3-methyl-N-[6-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]imidazol-1-yl]pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-18(2)14-24(32)28-20-6-9-23(26-15-20)31-16-22(27-17-31)25(33)30-12-10-29(11-13-30)21-7-4-19(3)5-8-21/h4-9,15-18H,10-14H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPERPJZWPOYFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=NC=C(C=C4)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)

![Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2787034.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2787037.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)


![3-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2787045.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2787047.png)
![1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine](/img/structure/B2787048.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
